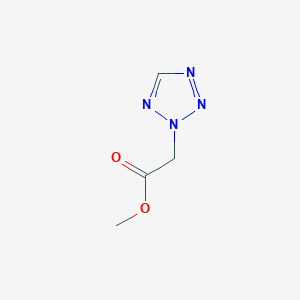

methyl 2H-tetrazol-2-ylacetate

Description

Significance of 2H-Tetrazole Cores in Contemporary Chemical Research

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. numberanalytics.comnih.gov They can exist in different isomeric forms, with the 1H- and 2H-isomers being the most common tautomers. wikipedia.org The 2H-tetrazole core, in particular, is a subject of significant interest in modern chemical research for several key reasons.

The high nitrogen content and the delocalized π-electron system within the tetrazole ring contribute to its unique electronic properties, thermal stability, and resistance to degradation. numberanalytics.com This makes 2H-tetrazole derivatives valuable in various fields, including medicinal chemistry, materials science, and organic synthesis. numberanalytics.comnih.gov In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group. nih.govwikipedia.org This is because they share similar pKa values and are deprotonated at physiological pH, allowing them to mimic the interactions of carboxylic acids with biological targets. nih.govwikipedia.org

Historical Context of Tetrazole Synthesis Methodologies Relevant to Methyl 2H-tetrazol-2-ylacetate

The synthesis of tetrazoles dates back to 1885, when the first derivative was prepared. nih.gov Early methods often involved the use of hydrazoic acid, a highly toxic and explosive reagent, which limited the scope and safety of these reactions. numberanalytics.comwikipedia.org A significant advancement in tetrazole synthesis was the [3+2] cycloaddition reaction between nitriles and azides, first described in 1901. nih.gov This method remains one of the most common routes to 5-substituted tetrazoles. nih.gov

Over the years, numerous synthetic methodologies have been developed to improve the efficiency, safety, and regioselectivity of tetrazole formation. The development of multicomponent reactions (MCRs), such as the Ugi reaction, has provided convergent and atom-economical pathways to highly substituted tetrazole derivatives. nih.govacs.org These reactions allow for the combination of three or more starting materials in a single step to generate complex products.

Specifically for the synthesis of 2-substituted tetrazoles like this compound, regioselective alkylation of the tetrazole ring is a key challenge. Researchers have developed various strategies to control the position of alkylation, often employing specific reaction conditions or directing groups. For instance, the use of certain catalysts and solvent systems can favor the formation of the 2-substituted isomer over the 1-substituted counterpart. organic-chemistry.org The synthesis of 2-(5-tritylamino-2H-tetrazol-2-yl)acetic acid, a related compound, involves the hydrolysis of the corresponding ethyl ester, highlighting a potential route for obtaining the carboxylic acid derivative. prepchem.com

The table below summarizes some key historical developments in tetrazole synthesis:

| Timeline | Development | Significance |

| 1885 | First synthesis of a tetrazole derivative. nih.gov | Marked the beginning of tetrazole chemistry. nih.gov |

| 1901 | [3+2] cycloaddition of nitriles and azides. nih.gov | Became a fundamental and widely used method for tetrazole synthesis. nih.gov |

| 1950s | Increased research into tetrazole applications. nih.gov | Led to the discovery of their use in various fields, including medicine and agriculture. nih.gov |

| 1961 | Introduction of multicomponent reactions (MCRs) for tetrazole synthesis. nih.govacs.org | Provided efficient and convergent routes to complex tetrazole derivatives. nih.govacs.org |

| Recent Years | Development of new catalysts and milder reaction conditions. numberanalytics.com | Improved the safety and accessibility of tetrazole synthesis. numberanalytics.com |

Conceptual Framework for Studying this compound

A conceptual framework for the systematic study of this compound would involve a multi-faceted approach, encompassing its synthesis, characterization, and exploration of its potential applications.

Synthesis and Structural Analysis: The primary focus would be on developing efficient and regioselective synthetic routes to this compound. This would involve a thorough investigation of various synthetic methodologies, including the alkylation of a pre-formed tetrazole ring or the direct construction of the substituted ring system. Detailed structural characterization using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and X-ray crystallography would be crucial to confirm the structure and regiochemistry of the synthesized compound. researchgate.net

Physicochemical Properties: A comprehensive evaluation of the physicochemical properties of this compound would be essential. This includes determining its pKa, lipophilicity (logP), solubility, and thermal stability. These parameters are critical for understanding its behavior in different environments and for predicting its potential as a lead compound in drug discovery.

Reactivity and Derivatization: Investigating the reactivity of the ester functional group and the tetrazole ring would open avenues for further derivatization. For example, hydrolysis of the methyl ester would yield the corresponding carboxylic acid, 2-(2H-tetrazol-2-yl)acetic acid, which could serve as a key building block for more complex molecules. prepchem.com The tetrazole ring itself can also undergo various chemical transformations.

Computational Modeling: In silico studies, such as density functional theory (DFT) calculations, can provide valuable insights into the electronic structure, molecular orbitals, and reactivity of this compound. This can aid in understanding its properties and in designing new derivatives with desired characteristics.

The following table outlines a potential research workflow for studying this compound:

| Research Phase | Key Activities | Expected Outcomes |

| Synthesis | Optimization of reaction conditions for regioselective synthesis. | High-yield and scalable synthetic route. |

| Characterization | Spectroscopic and crystallographic analysis. | Unambiguous confirmation of the chemical structure. |

| Property Evaluation | Measurement of pKa, logP, solubility, and stability. | A comprehensive physicochemical profile. |

| Reactivity Studies | Exploration of ester hydrolysis and ring transformations. | Access to new derivatives and building blocks. |

| Computational Analysis | DFT calculations and molecular modeling. | Deeper understanding of electronic properties and reactivity. |

Research Gaps and Emerging Opportunities in this compound Chemistry

While the broader field of tetrazole chemistry is well-established, specific research into this compound appears to be less explored, presenting several research gaps and, consequently, emerging opportunities.

A significant gap exists in the detailed biological evaluation of this compound and its derivatives. While tetrazoles, in general, are known to possess a wide range of biological activities, including antihypertensive, antibacterial, and anticancer properties, the specific activity profile of this particular compound remains largely uninvestigated. nih.govresearchgate.netanjs.edu.iq For instance, the synthesis of derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid has been reported, and these compounds have shown antihypertensive and urease inhibition activities. nih.gov This suggests that the 2H-tetrazol-2-ylacetic acid scaffold could be a valuable starting point for the design of new therapeutic agents.

There is also an opportunity to explore the use of this compound as a building block in the synthesis of more complex heterocyclic systems. The presence of both an ester functionality and a tetrazole ring provides multiple reaction sites for further chemical transformations. This could lead to the discovery of novel compounds with unique structural features and potentially interesting properties.

Furthermore, the application of modern synthetic methodologies, such as flow chemistry and photocatalysis, to the synthesis of this compound could lead to more efficient, sustainable, and scalable production processes. Investigating its coordination chemistry with various metal ions could also unveil new applications in materials science, such as in the development of metal-organic frameworks (MOFs).

Synthetic Strategies for this compound and Related 2H-Tetrazole-2-ylacetates

The synthesis of this compound and its analogs is a significant area of research due to the prevalence of the tetrazole motif in medicinal chemistry and materials science. acs.org The 2H-tetrazole scaffold, in particular, has garnered attention for its unique chemical properties and biological activities. This article explores the primary synthetic routes to this compound and related 2H-tetrazole-2-ylacetates, categorized into direct synthesis approaches and precursor-based methods.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(tetrazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-10-4(9)2-8-6-3-5-7-8/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADRNKHAGKKTCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1N=CN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving Methyl 2h Tetrazol 2 Ylacetate

Catalytic Effects on Methyl 2H-tetrazol-2-ylacetate Reactivity

Heterogeneous Catalysis

Similarly, a review of existing literature reveals no specific examples or mechanistic studies of heterogeneous catalysis where this compound is a key reactant. The field of heterogeneous catalysis in tetrazole chemistry is primarily focused on the synthesis of the tetrazole ring itself from nitriles and azides using various solid-supported catalysts.

Organocatalysis in Reactions with this compound

There is a lack of published research on the use of organocatalysts in reactions specifically involving this compound. While organocatalysis is a burgeoning field with applications in various heterocyclic syntheses, its application to the functionalization or specific reactions of this compound has not been reported in the accessible literature.

Computational and Theoretical Chemistry Studies of Methyl 2h Tetrazol 2 Ylacetate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic nature of methyl 2H-tetrazol-2-ylacetate. These methods provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern its behavior.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying tetrazole derivatives due to its balance of accuracy and computational cost. acs.orgnih.gov DFT calculations, often using functionals like B3LYP and B3PW91 with various basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)), have been instrumental in several areas: researchgate.netunlp.edu.arepstem.net

Geometric Optimization: DFT methods are used to determine the most stable three-dimensional structure of this compound. These calculations have shown that the tetrazole and phenyl rings in related structures are nearly co-planar, while the acetate (B1210297) group is oriented almost perpendicularly to the tetrazole ring. unlp.edu.ar

Vibrational Analysis: Theoretical vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to functional groups within the molecule. researchgate.net

Electronic Properties: DFT allows for the calculation of key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability. researchgate.net The molecular electrostatic potential (MEP) map, another DFT-derived property, visualizes the electron density distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Selected DFT-Calculated Properties for Tetrazole Derivatives

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Partial charges assigned to individual atoms. | Helps in understanding the electrostatic interactions within the molecule and with other molecules. epstem.net |

This table provides a general overview of properties that can be calculated using DFT and their significance. Specific values for this compound would require dedicated computational studies.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and accuracy compared to DFT, albeit at a greater computational expense. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been applied to study tetrazole systems. acs.orgresearchgate.net

For instance, ab initio calculations have been used to investigate the tautomeric stability of tetrazole derivatives. researchgate.net These studies consistently show that the relative stability of the 1H- and 2H-tautomers is influenced by the substituent and the surrounding medium (gas phase vs. solvent). researchgate.net While DFT is often sufficient, ab initio methods can be crucial for benchmarking and for systems where electron correlation effects are particularly important. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, optimized structures, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. bohrium.comnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and intramolecular interactions of this compound. bohrium.comnih.gov

Intramolecular interactions, such as hydrogen bonds, play a significant role in determining the conformational stability of molecules. mdpi.com In the case of substituted tetrazoles, intramolecular hydrogen bonding can influence which tautomer (1H or 2H) is more stable. While this compound itself lacks a proton on the tetrazole ring to form tautomers, understanding the principles of tautomerism in the parent tetrazole ring is crucial for comprehending its chemical nature. researchgate.net

Computational studies have shown that for many 5-substituted tetrazoles, the 2H-tautomer is generally more stable in the gas phase, while the 1H-tautomer is favored in polar solvents. researchgate.net This preference is governed by a delicate balance of electronic effects and interactions with the environment.

Theoretical Prediction of Reactivity and Selectivity in this compound Transformations

Computational methods are invaluable for predicting how and where this compound might react. By analyzing the electronic structure, one can predict the most likely sites for chemical attack and the relative ease of different transformations.

The reactivity of tetrazole derivatives can be understood by examining their frontier molecular orbitals. The distribution of the HOMO indicates the regions most susceptible to electrophilic attack, while the LUMO distribution points to the sites prone to nucleophilic attack. Furthermore, calculated reactivity indices, such as Fukui functions and dual descriptors, can provide a more quantitative measure of local reactivity, helping to predict the regioselectivity of reactions like alkylation or cycloaddition. researchgate.net For example, theoretical studies can help predict whether an incoming electrophile would preferentially attack a nitrogen atom on the tetrazole ring or the oxygen of the ester group. Such predictions are crucial for designing synthetic routes to new derivatives of this compound. acs.org

Fukui Functions and Local Reactivity Descriptors

Fukui functions are central to conceptual DFT, providing a quantitative measure of a molecule's local reactivity. nih.gov They describe the change in electron density at a specific point in a molecule as the total number of electrons changes. nih.gov This allows for the identification of sites most susceptible to nucleophilic, electrophilic, or radical attack.

For a given molecule, three main types of Fukui functions are defined:

f+(r) : for nucleophilic attack (electron acceptance)

f-(r) : for electrophilic attack (electron donation)

f0(r) : for radical attack

Table 1: Key Local Reactivity Descriptors and Their Significance

| Descriptor | Formula/Definition | Significance |

| Fukui Function (f+) | ∂ρ(r)/∂N (for constant external potential) | Identifies sites susceptible to nucleophilic attack (where adding an electron is most favorable). |

| Fukui Function (f-) | ∂ρ(r)/∂N (for constant external potential) | Identifies sites susceptible to electrophilic attack (where removing an electron is most favorable). |

| Dual Descriptor (f(2)) | f+(r) - f-(r) | Provides a clearer distinction between nucleophilic (f(2) > 0) and electrophilic (f(2) < 0) sites. |

| Local Softness (s(r)) | S * f(r) (where S is the global softness) | Measures the local reactivity in a manner analogous to the Fukui function, scaled by the global softness of the molecule. |

This table is based on general principles of conceptual DFT and is not populated with specific data for this compound due to a lack of available research.

Conceptual DFT for Reaction Mechanism Elucidation

Conceptual DFT provides a powerful framework for understanding and predicting the mechanisms of chemical reactions. By analyzing global and local reactivity indices, chemists can gain insights into the preferred pathways and transition states of reactions involving molecules like this compound. mdpi.com

For example, the reaction of 2-((trimethylsilyl)methyl)-2H-tetrazoles with aldehydes and ketones has been studied, revealing the formation of 2-(2-hydroxyethyl)-2H-tetrazoles. clockss.org While this is not the exact target molecule, it demonstrates how computational studies can be employed to understand the reactivity of the 2-substituted tetrazole system. The electron-withdrawing nature of the tetrazole ring plays a crucial role in the reactivity of the adjacent methylene (B1212753) group. clockss.org

Table 2: Global Reactivity Descriptors in Conceptual DFT

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | -(I+A)/2 | Represents the escaping tendency of electrons from the system. |

| Hardness (η) | (I-A)/2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ²/2η | Quantifies the ability of a species to accept electrons. |

I = Ionization Potential, A = Electron Affinity. This table outlines the fundamental global reactivity descriptors. Specific values for this compound are pending dedicated computational studies.

Basis Set and Exchange-Correlation Functional Selection in this compound Studies

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation (XC) functional. wikipedia.orgreddit.com These choices must be carefully considered to obtain reliable and meaningful results for molecules like this compound.

A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org Larger basis sets, such as those of the Pople type (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), provide a more accurate representation of the electronic wavefunction but at a higher computational cost. gaussian.com For studies on tetrazole derivatives, basis sets that include polarization functions (e.g., 'd' and 'p' functions on heavy atoms and hydrogens, respectively) are generally necessary to accurately describe the bonding and charge distribution, particularly within the heterocyclic ring. researchgate.netunlp.edu.ar

The exchange-correlation functional is an approximation to the complex exchange and correlation energies of the electrons. reddit.com There is a wide variety of XC functionals available, each with its own strengths and weaknesses. Hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been widely used for a broad range of chemical systems, including tetrazoles. researchgate.netmdpi.com However, for specific applications, other functionals might be more appropriate. For example, functionals that account for dispersion interactions (e.g., those with a -D3 correction) are important when studying non-covalent interactions. researchgate.net

A study on the tautomeric and conformational properties of a similar compound, (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, utilized the B3LYP functional with the 6-31G(d) basis set for their calculations. unlp.edu.ar In another study on tetrazole pyrimidine (B1678525) hybrids, the B3LYP functional with the larger 6-311G(d,p) basis set was employed to determine molecular descriptors. orientjchem.org The selection of the appropriate combination of basis set and XC functional should ideally be validated against experimental data or higher-level computational results when available. researchgate.net

Table 3: Commonly Used Basis Sets and Exchange-Correlation Functionals in DFT Studies

| Category | Examples | Description |

| Basis Sets | STO-3G, 6-31G(d), 6-311+G(d,p), cc-pVDZ, cc-pVTZ | Sets of functions used to build molecular orbitals. Larger sets provide more flexibility and accuracy. |

| Exchange-Correlation Functionals | B3LYP, PBE0, M06-2X, ωB97X-D | Approximations for the exchange and correlation energy of electrons. The choice depends on the specific properties and interactions being studied. |

Derivatization Strategies and Synthetic Transformations of Methyl 2h Tetrazol 2 Ylacetate

Modification of the Ester Moiety of Methyl 2H-tetrazol-2-ylacetate

The ester group of this compound is amenable to a range of chemical modifications, including hydrolysis, transesterification, reduction, and amidation, allowing for the introduction of diverse functional groups.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2H-tetrazol-2-yl)acetic acid. This transformation is typically achieved under basic conditions, for instance, by treatment with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by acidification. nih.govyoutube.com This hydrolysis is a fundamental step in creating derivatives where a carboxylic acid group is required, which can then be further functionalized. The resulting (5-phenyl-2H-tetrazol-2-yl)acetic acid, for example, is a key intermediate for further synthetic manipulations. nih.gov

Transesterification: While specific examples for the transesterification of this compound are not abundant in the literature, the principles of this reaction are well-established for similar esters. The presence of the electron-withdrawing tetrazole ring can influence the reactivity of the adjacent ester. For instance, in related compounds like methyl 2-nitroacetate, the geminal electron-withdrawing group facilitates thermal transesterification, although it may require higher temperatures compared to more activated esters like methyl acetoacetate. masterorganicchemistry.comsci-hub.se Catalysts such as protic and Lewis acids, including dibutyltin(IV)oxide (DBTO), have been shown to promote the smooth exchange of the alkanoyl groups with various alcohols, including aliphatic, unsaturated, and oxidation-sensitive ones. masterorganicchemistry.comsci-hub.se Enzymatic methods, employing lipases, have also proven effective for the transesterification of esters containing a tetrazole ring, often with high enantioselectivity. researchgate.net

Table 1: Examples of Ester Moiety Modifications

| Transformation | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| Hydrolysis | NaOH, MeOH/H₂O, then HCl | 2-(5-phenyl-2H-tetrazol-2-yl)acetic acid | nih.gov |

| Transesterification (by analogy) | Alcohol, Dibutyltin(IV)oxide (DBTO) | Corresponding ester | masterorganicchemistry.comsci-hub.se |

| Enzymatic Transesterification | Lipase, Organic solvent | Enantiomerically enriched ester | researchgate.net |

Reduction and Amidation of the Ester Group

Reduction: The ester group of this compound can be reduced to the corresponding primary alcohol, 2-(2H-tetrazol-2-yl)ethanol. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). masterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org The resulting alcohol provides a new site for further derivatization, such as etherification or oxidation to the corresponding aldehyde.

Amidation: A significant derivatization pathway for this compound is its conversion to amides, most notably acetohydrazides. This is achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like methanol. tubitak.gov.tr The resulting 2-(2H-tetrazol-2-yl)acetohydrazide is a key intermediate for the synthesis of a wide array of bioactive molecules, including Schiff bases and other heterocyclic systems. tubitak.gov.tr These acetohydrazides can be further acylated with various aroyl or alkanoyl chlorides to produce N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides. tubitak.gov.tr

Table 2: Reduction and Amidation of the Ester Group

| Transformation | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| Reduction | LiAlH₄, THF | 2-(2H-tetrazol-2-yl)ethanol | masterorganicchemistry.comlibretexts.org |

| Amidation (Hydrazinolysis) | Hydrazine hydrate, Methanol | 2-(2H-tetrazol-2-yl)acetohydrazide | tubitak.gov.tr |

| N-Acylation of Hydrazide | Aroyl/Alkanoyl chloride, DMF | N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | tubitak.gov.tr |

Functionalization of the Tetrazole Ring of this compound

The tetrazole ring itself offers opportunities for functionalization, primarily through N-alkylation/acylation and modification of substituents at the C5 position.

N-Alkylation and Acylation Strategies on the Tetrazole Ring

The nitrogen atoms of the tetrazole ring can be subjected to alkylation and acylation reactions, although in the case of this compound, the N2 position is already substituted with the acetate-bearing methyl group. However, derivatization strategies often start from a 5-substituted-1H-tetrazole, where subsequent N-alkylation with a reagent like methyl 2-chloroacetate leads to a mixture of N1 and N2 isomers. The regioselectivity of this alkylation can be influenced by the reaction conditions, such as the base and solvent used. For instance, the use of triethylamine (B128534) in acetonitrile (B52724) has been reported to favor the formation of the 2-substituted isomer. tubitak.gov.tr

Functional Group Interconversions on the Tetrazole Core

A powerful strategy for functionalizing the tetrazole ring at the C5 position involves ortho-lithiation of a phenyltetrazole precursor, followed by reaction with an electrophile. google.com While this applies to a phenyl-substituted tetrazole, the principle can be extended to other systems. More directly relevant to the tetrazole core itself is the C-H deprotonation of protected tetrazoles. For example, 1N-protected tetrazoles can be deprotonated at the C5 position using strong bases like organomagnesium reagents (e.g., turbo-Grignard reagent), and the resulting organometallic intermediate can react with various electrophiles such as aldehydes and ketones. acs.org This allows for the introduction of a wide range of functional groups at the C5 position of the tetrazole ring.

Table 3: Functionalization of the Tetrazole Ring

| Transformation | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| N-Alkylation of 5-substituted-1H-tetrazole | Methyl 2-chloroacetate, Triethylamine, Acetonitrile | Methyl 2-(5-substituted-2H-tetrazol-2-yl)acetate | tubitak.gov.tr |

| C5-Functionalization via Lithiation | 1. n-BuLi, THF; 2. Electrophile (e.g., R-CHO) | 5-Substituted tetrazole derivative | google.comacs.org |

Cycloaddition Reactions Involving this compound as a Reactant

2,5-Disubstituted tetrazoles, which include derivatives of this compound, are known precursors for the generation of nitrile imines. These highly reactive intermediates can then participate in [3+2] cycloaddition reactions with various dipolarophiles. The generation of the nitrile imine is typically achieved through photolysis or thermolysis of the tetrazole, which results in the extrusion of a molecule of nitrogen. sonar.chrero.chresearchgate.netoup.comnih.govresearchgate.netbohrium.comresearchgate.netresearchgate.netacs.orgcolab.wsmdpi.com

The photochemically generated nitrile imine from a 2,5-disubstituted tetrazole can react with alkynes to produce pyrazoles. sonar.chrero.chresearchgate.netnih.gov This "photoclick chemistry" approach is attractive due to its mild conditions and atom economy. sonar.chrero.chresearchgate.netnih.gov The reaction can be performed with a variety of substituted alkynes, leading to a diverse library of pyrazole (B372694) derivatives. Similarly, cycloaddition with alkenes yields pyrazolines. bohrium.commdpi.com The regioselectivity of the cycloaddition can be influenced by the electronic properties of the substituents on both the nitrile imine and the dipolarophile. In some cases, intramolecular cycloadditions are also possible, leading to the formation of fused bicyclic systems. thieme-connect.com

Table 4: Cycloaddition Reactions

| Reactant from Tetrazole | Dipolarophile | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| Nitrile Imine (from photolysis) | Alkyne | Pyrazole | [3+2] Cycloaddition | sonar.chrero.chresearchgate.netnih.gov |

| Nitrile Imine (from photolysis) | Alkene | Pyrazoline | [3+2] Cycloaddition | bohrium.commdpi.com |

| Nitrile Imine (intramolecular) | Alkynyl group within the molecule | Fused bicyclic pyrazole | Intramolecular [3+2] Cycloaddition | thieme-connect.com |

[3+2] Cycloadditions

The formation of the tetrazole ring itself is a classic example of a [3+2] cycloaddition reaction, specifically the Huisgen 1,3-dipolar cycloaddition. This reaction typically involves the concerted addition of an azide (B81097) to a nitrile. In the context of synthesizing precursors to this compound, a nitrile-containing compound is reacted with an azide source, such as sodium azide, to form the 5-substituted tetrazole ring.

A common strategy for the synthesis of N-2 substituted tetrazoles, including those with an acetate (B1210297) moiety, involves a two-step process. First, a [3+2] cycloaddition is carried out between a nitrile (R-C≡N) and an azide (e.g., NaN₃), often catalyzed by a metal salt like zinc chloride, to form the 5-substituted-1H-tetrazole. tubitak.gov.tr This intermediate exists in tautomeric forms (1H and 2H). The subsequent step is the regioselective alkylation of the tetrazole ring. To obtain the 2H-tetrazol-2-ylacetate isomer, the 5-substituted-1H-tetrazole is treated with a reagent like methyl 2-chloroacetate in the presence of a base. tubitak.gov.tr The choice of solvent and base can influence the regioselectivity of the N-alkylation.

A notable one-pot procedure for the synthesis of N-2-alkylated tetrazoles combines the [3+2] cycloaddition and the subsequent alkylation in a single reaction vessel. researchgate.net This approach enhances efficiency by eliminating the need for isolation of the intermediate tetrazole. For instance, an aromatic benzonitrile (B105546) can be reacted with sodium azide in the presence of a ZrO₂-Cu₂(II)-β-cyclodextrin catalyst in DMF at elevated temperatures, followed by the addition of an alkylating agent like an ester to yield the N-2 substituted tetrazole. researchgate.net

| Reactants | Reagents & Conditions | Product | Yield (%) | Reference |

| Benzonitrile, Sodium Azide | 1. ZnCl₂, H₂O, reflux2. Methyl 2-chloroacetate, Base | Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | Not specified | tubitak.gov.tr |

| Aromatic benzonitriles, Sodium Azide, Ester | ZrO₂-Cu₂(II)-β-cyclodextrin, DMF, 100 °C | N-2-alkylated tetrazoles | Good to excellent | researchgate.net |

| 4-Methylphenylacetonitrile, Sodium azide | Acetic acid, n-butanol, 120–140°C, 24–48h | 5-(4-methylphenyl)-1H-tetrazole | 68–75% |

Table 1: Examples of [3+2] Cycloaddition Reactions for Tetrazole Synthesis

Other Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. womengovtcollegevisakha.ac.in Beyond the well-established [3+2] cycloaddition, other pericyclic reactions such as electrocyclic reactions and sigmatropic rearrangements are theoretically possible for heterocyclic compounds. uomustansiriyah.edu.iqmsu.edu Electrocyclic reactions involve the intramolecular formation of a ring from a conjugated π-system, while sigmatropic rearrangements see the migration of a σ-bond across a π-system. msu.eduub.edu

However, in the documented literature, there is a notable scarcity of specific examples of pericyclic reactions, other than [3+2] cycloadditions, that utilize this compound as a starting material. The aromatic nature and inherent stability of the tetrazole ring may render it less susceptible to the electronic reorganizations required for many pericyclic reactions under typical thermal or photochemical conditions. The high activation energies that would be required to disrupt the aromaticity of the tetrazole ring likely make alternative reaction pathways more favorable. While theoretical studies have explored the retro-[3+2]-cycloaddition in the decomposition of tetrazoles, these are typically high-energy processes.

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the reactants, offer a powerful and efficient strategy for the synthesis of complex molecules. nih.govcore.ac.uk Tetrazole derivatives are frequently synthesized using MCRs, with the Ugi tetrazole four-component reaction (UT-4CR) being a prominent example. nih.govresearchgate.net

The UT-4CR typically involves an aldehyde, an amine, an isocyanide, and hydrazoic acid (often generated in situ from sodium azide) to produce α-aminoacyl-tetrazoles. While direct incorporation of this compound as a primary component in a classical Ugi reaction is not typical, its structural motifs can be assembled through MCR strategies. For instance, precursors to the tetrazole-acetate structure can be synthesized, which are then further elaborated.

One innovative approach involves the union of two consecutive Ugi reactions to synthesize complex heterocyclic systems like tetrazole-ketopiperazines. rug.nl This demonstrates the potential for creating intricate molecular architectures based on the tetrazole core through MCRs. Furthermore, research has shown the synthesis of compounds such as methyl 2-(5-((tritylamino)methyl)-1H-tetrazol-1-yl)acetate via MCR-based approaches, highlighting the utility of these reactions in generating structures with similar functionalities to this compound. rug.nl

| MCR Type | Reactants | Product Type | Reference |

| Ugi Tetrazole 4-Component Reaction (UT-4CR) | Aldehyde, Amine, Isocyanide, Azide | α-Aminoacyl-tetrazoles | nih.govresearchgate.net |

| Consecutive Ugi Reactions | - | Tetrazole-ketopiperazines | rug.nl |

Table 2: Overview of Multicomponent Reactions for Tetrazole Synthesis

Design and Synthesis of Analogs with Modified Tetrazole Ring Substituents

A significant area of research focuses on the design and synthesis of analogs of this compound with modified substituents on the tetrazole ring, primarily at the 5-position. These modifications are often aimed at modulating the biological activity and physicochemical properties of the parent molecule.

One common strategy involves the synthesis of analogs with various aryl or substituted aryl groups at the 5-position of the tetrazole ring. For example, Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate has been synthesized, which features a bulky, substituted biphenyl-like moiety at the 5-position. evitachem.com The synthesis of such analogs typically follows the general pathway of [3+2] cycloaddition of a substituted nitrile with an azide, followed by N-alkylation with a methyl 2-haloacetate.

Another approach to analog design involves the derivatization of a functional group at the 5-position. For instance, 5-cyanotetrazole (B1619336) can be selectively N-2 alkylated and the cyano group can then be chemically transformed into other functional groups, providing a route to a variety of 5-substituted-2H-tetrazol-2-ylacetate derivatives.

Furthermore, complex drug molecules often incorporate the 2H-tetrazol-2-ylacetate scaffold. For example, in the synthesis of valsartan (B143634) analogs, a prominent angiotensin II receptor blocker, the core structure features a biphenyl (B1667301) group at the 5-position of the tetrazole ring. mdpi.com The synthesis of these analogs involves the creation of the substituted tetrazole ring, followed by the elaboration of a more complex side chain attached to the biphenyl moiety, rather than modifying the acetate group at the N-2 position of the tetrazole. mdpi.com

| Analog Type | Modification | Synthetic Strategy | Reference |

| 5-Aryl substituted | Introduction of a 2-(2,4-Dichlorophenoxy)phenyl group at the 5-position | [3+2] cycloaddition followed by N-alkylation | evitachem.com |

| Valsartan Analogs | Biphenyl group at the 5-position with further derivatization on the biphenyl moiety | Multi-step synthesis involving creation of the substituted tetrazole ring | mdpi.com |

| Functional Group Transformation | Starting with 5-cyanotetrazole | N-2 alkylation followed by chemical modification of the cyano group |

Table 3: Strategies for the Synthesis of Analogs with Modified Tetrazole Ring Substituents

Advanced Analytical Techniques for Structural and Mechanistic Elucidation of Methyl 2h Tetrazol 2 Ylacetate

Spectroscopic Methodologies for Characterization

Spectroscopy is a cornerstone in the structural elucidation of methyl 2H-tetrazol-2-ylacetate, providing detailed information about its atomic and molecular framework through the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the connectivity and chemical environment of atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key expected signals include a singlet for the proton on the tetrazole ring, a singlet for the methylene (B1212753) (-CH2-) protons of the acetate (B1210297) group, and a singlet for the methyl (-CH3) protons of the ester. In a related structure, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, the methylene and methyl protons of the acetate group show signals at approximately δ = 5.51 ppm (s, 2H) and δ = 3.85 ppm (s, 3H), respectively. nih.gov For the parent 2H-tetrazole, the ring proton (H-5) appears as a singlet at δ 9.5 ppm. ipb.pt

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Key signals for this compound would include the carbon of the tetrazole ring (C-5), the methylene carbon, the ester carbonyl carbon (C=O), and the methyl carbon. In a similar tetrazole derivative, the carbons of the methyl acetate group were observed around δ 53.4 ppm and the carbonyl carbon at δ 165.06 ppm. nih.gov The C-5 carbon of the parent tetrazole ring is observed at δ 144.2 ppm. ipb.pt

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|

| Tetrazole C-H | ~9.5 | - | ipb.pt |

| Tetrazole C-H | - | ~144.2 | ipb.pt |

| N-CH₂-COO | ~5.5 | ~53.4 | nih.gov |

| -COOCH₃ | - | ~165.1 | nih.gov |

| -COOCH₃ | ~3.8 | ~53.4 | nih.gov |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and tetrazole functionalities. A strong absorption band between 1735-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. The tetrazole ring exhibits several characteristic vibrations. kashanu.ac.ir These include N-N=N stretching vibrations, typically found in the 1234-1288 cm⁻¹ range, and other ring vibrations between 950-1550 cm⁻¹. kashanu.ac.irscilit.com Stretching vibrations of the C-H and N-H bonds (if any impurities are present) would appear at higher frequencies (>3000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and non-polar bonds. The symmetric vibrations of the tetrazole ring would be expected to produce distinct signals in the Raman spectrum. researchgate.netresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| C-H Stretch (ring and alkyl) | 2850-3100 | IR, Raman | researchgate.net |

| C=O Stretch (ester) | 1735-1750 | IR, Raman | kashanu.ac.ir |

| Tetrazole Ring Vibrations | 950-1550 | IR, Raman | scilit.com |

| N-N=N Stretch | 1234-1288 | IR, Raman | kashanu.ac.ir |

| C-O Stretch (ester) | 1000-1300 | IR, Raman | researchgate.net |

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₄H₆N₄O₂), the calculated molecular weight is approximately 142.12 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 142.

Electron Ionization (EI-MS) would cause the molecular ion to fragment in a predictable manner. chemguide.co.uk Common fragmentation pathways for tetrazole derivatives include the loss of a nitrogen molecule (N₂). mdpi.com For this compound, key fragment ions would likely arise from the cleavage of the ester group and the decomposition of the tetrazole ring.

| m/z | Ion Structure | Description | Reference |

|---|---|---|---|

| 142 | [C₄H₆N₄O₂]⁺ | Molecular Ion (M⁺) | |

| 114 | [M - N₂]⁺ | Loss of nitrogen molecule from tetrazole ring | mdpi.com |

| 83 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical | libretexts.org |

| 70 | [C₂H₄N₄]⁺ | Tetrazole ring with attached methylene | nist.gov |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation | libretexts.org |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption is characteristic of the chromophores—the light-absorbing groups—within the molecule.

The primary chromophore in this compound is the tetrazole ring. Unsubstituted tetrazoles typically absorb in the vacuum UV region (< 200 nm), corresponding to high-energy π→π* transitions. pnrjournal.comlibretexts.org The presence of non-bonding electrons (n) on the nitrogen atoms also allows for lower energy n→π* transitions. youtube.com These transitions are often observed in the 200-400 nm range but may have low molar absorptivity. youtube.com The ester group does not significantly absorb in the standard UV-Vis range. Therefore, the UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the tetrazole ring.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis and purification of non-volatile compounds like this compound. Purity is determined by injecting a sample into the HPLC system and observing the resulting chromatogram; a pure sample should ideally yield a single peak.

A reverse-phase HPLC (RP-HPLC) method is well-suited for this compound. In this mode, a non-polar stationary phase is used with a polar mobile phase. A method for a similar compound, 5-methyl-2H-tetrazole, utilized a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com This type of method would effectively separate this compound from more polar or less polar impurities.

| Parameter | Condition | Reference |

|---|---|---|

| Mode | Reverse-Phase (RP-HPLC) | sielc.com |

| Stationary Phase (Column) | C18 or similar non-polar column | sielc.com |

| Mobile Phase | Acetonitrile / Water gradient with 0.1% Formic Acid | sielc.com |

| Detector | UV Detector (e.g., at 210 nm) | |

| Flow Rate | ~1.0 mL/min |

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. For this compound, GC could theoretically be employed as a method to assess its purity, provided the compound exhibits sufficient volatility and thermal stability under the analytical conditions. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. However, in the reviewed scientific literature, specific methodologies or applications of gas chromatography for the analysis of this compound are not extensively documented. General applications for related tetrazole compounds suggest that when coupled with a detector like a mass spectrometer (GC-MS), it can serve as a definitive tool for identification and quantification. acs.org

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique is invaluable for the unambiguous structural elucidation of this compound and its derivatives, providing detailed insights into bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single crystal X-ray diffraction (SC-XRD) provides the most accurate and detailed structural information. While data for the parent this compound is not available, the crystal structure of a key derivative, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, has been unambiguously determined using this method. nih.govnih.gov

In the study of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, SC-XRD analysis revealed critical structural features. nih.gov The analysis confirmed the molecular structure from a synthesis that produced three isomers, identifying the major product. nih.gov The tetrazole ring is inclined to the phenol (B47542) ring by a narrow angle of 2.85 (13)°. nih.govnih.gov A significant finding was that the methyl acetate group is positioned nearly perpendicular to the tetrazole ring, with a dihedral angle of 82.61 (14)°. nih.govnih.gov The crystal structure is stabilized by an intramolecular O—H⋯N hydrogen bond. nih.govnih.gov In the crystal lattice, molecules form inversion dimers through pairs of C—H⋯O hydrogen bonds, and these dimers are further linked by offset π–π interactions between the phenol rings. nih.govnih.gov

The type of data obtained from a single crystal X-ray diffraction experiment on a tetrazole derivative is exemplified by the analysis of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. nih.gov

Table 1: Example of Crystallographic Data for a Tetrazole Derivative (4-[(2H-tetrazol-2-yl)methyl]benzonitrile) Data sourced from reference nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₇N₅ |

| Formula Weight (Mᵣ) | 185.20 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.7514 (8) |

| b (Å) | 7.4029 (10) |

| c (Å) | 11.3511 (12) |

| α (°) | 81.088 (3) |

| β (°) | 77.844 (3) |

| γ (°) | 72.600 (5) |

| Volume (V) (ų) | 448.64 (10) |

| Z (molecules/unit cell) | 2 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 (2) |

| R-factor (R[F² > 2σ(F²)]) | 0.053 |

| wR(F²) (all data) | 0.156 |

Table 2: Selected Structural Parameters for Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate Data sourced from reference nih.gov

| Structural Feature | Angle/Distance |

| Dihedral Angle (Tetrazole Ring to Phenol Ring) | 2.85 (13)° |

| Dihedral Angle (Methyl Acetate Group to Tetrazole Ring) | 82.61 (14)° |

| Intermolecular Interaction Type | C—H⋯O hydrogen bonds |

| Supramolecular Motif | Inversion dimers |

| π–π Interaction | Offset [intercentroid distance = 3.759 (2) Å] |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline or powdered solid samples. Its primary applications in the context of this compound and its derivatives include confirming the phase purity of a bulk sample and verifying that the synthesized material corresponds to the structure determined by single-crystal X-ray diffraction. researchgate.net The experimental PXRD pattern of a newly synthesized batch is compared to a pattern simulated from the SC-XRD data. A good match between the experimental and simulated patterns confirms the identity and purity of the bulk sample. researchgate.net Studies on various tetrazole derivatives utilize PXRD as a standard characterization method to confirm the successful synthesis and purity of the final products. kashanu.ac.irresearchgate.net

Chiroptical Spectroscopy (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images.

The parent compound, this compound, is achiral. It does not possess any stereogenic centers or elements of planar or axial chirality. As a result, it cannot exist as enantiomers and will not exhibit any chiroptical activity. Therefore, chiroptical spectroscopy is not an applicable technique for the structural elucidation of this compound itself. This technique would only become relevant if the molecule were derivatized by introducing a chiral center or a chiral auxiliary group.

Applications of Methyl 2h Tetrazol 2 Ylacetate in Complex Chemical Synthesis

Methyl 2H-tetrazol-2-ylacetate as a Building Block for Heterocyclic Scaffolds

The inherent reactivity and structural characteristics of this compound make it an ideal starting material for the construction of various heterocyclic systems. The tetrazole moiety, a bioisostere for carboxylic acids, imparts metabolic stability and unique electronic properties to the resulting molecules. researchgate.net

Synthesis of Fused Ring Systems

This compound and its derivatives are instrumental in the synthesis of fused heterocyclic systems, which are prevalent in pharmacologically active compounds. For instance, derivatives of this compound have been utilized in hetero-Diels-Alder reactions to create complex fused ring structures like pyrano[2,3-c]pyridazines. mdpi.com This approach allows for the controlled construction of multiple stereocenters and the introduction of various substituents, leading to a diverse range of molecular frameworks. mdpi.com

One notable example involves the reaction of a 3-tetrazolyl-1,2-diaza-1,3-butadiene, derived from a tetrazole precursor, with a dienophile to yield a tetrahydropyridazine ring fused to another heterocyclic system. mdpi.com This strategy has been successfully applied to synthesize compounds with potential biological activities. mdpi.comeurjchem.com

Construction of Spiro Compounds

Spiro compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. This compound derivatives serve as precursors for the synthesis of spiro-heterocycles.

A key synthetic strategy involves the cyclization of intermediates derived from the hydrolysis of a nitrile group to a carboxylic acid, followed by reaction with a suitable diamine. mdpi.com For example, 1-[(aryl)(cyanomethyl)amino]cycloalkanecarboxamides, which can be conceptually linked to the reactivity of tetrazole precursors, are cyclized to form diazaspiro compounds. mdpi.com Furthermore, the tetrazole ring itself can be formed from a nitrile precursor, highlighting the versatility of these synthetic routes. mdpi.comnih.gov The resulting spiro compounds, such as 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones, have been investigated for their anticonvulsant properties. mdpi.com

Role of this compound as a Reagent in Organic Transformations

Beyond its role as a structural component, this compound and related tetrazole-containing compounds act as reagents that enable specific chemical transformations.

Precursor for Nitrogen-Containing Compounds

The high nitrogen content of the tetrazole ring makes this compound an excellent precursor for a variety of nitrogen-containing compounds. researchgate.net The thermal or photochemical decomposition of tetrazoles can generate highly reactive intermediates, which can then be trapped to form new heterocyclic systems or functional groups. colab.ws

For example, the tetrazole ring can be a synthetic equivalent of a nitrile ylide, which can undergo [3+2] cycloaddition reactions. This reactivity allows for the synthesis of various nitrogen-rich heterocycles. Additionally, the ester functionality of this compound can be converted into other functional groups, such as hydrazides. tubitak.gov.tr These hydrazide derivatives are key intermediates for the synthesis of oxadiazoles, thiadiazoles, and other bioactive scaffolds. tubitak.gov.tr

Reagents in Catalytic Reactions

The nitrogen atoms in the tetrazole ring of this compound can act as ligands, coordinating to metal centers and influencing the outcome of catalytic reactions. This property is valuable in coordination chemistry and catalysis, where the tetrazole moiety can stabilize metal ions and modulate their reactivity. While specific catalytic applications of this compound itself are not extensively detailed in the provided context, the general principle of using tetrazole derivatives as ligands in catalysis is well-established.

Strategies for Diversity-Oriented Synthesis (DOS) using this compound

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules for high-throughput screening and drug discovery. The modular nature and reactivity of this compound and its analogs make them well-suited for DOS strategies.

By systematically varying the substituents on the tetrazole ring and the ester portion of the molecule, a wide array of compounds with different steric and electronic properties can be generated. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines or alcohols. mdpi.com The tetrazole ring itself can be synthesized from various nitriles, further expanding the accessible chemical space. organic-chemistry.org

This approach allows for the rapid generation of compound libraries built around the tetrazole scaffold. nih.gov These libraries can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents. nih.gov The combination of the tetrazole's bioisosteric properties with the principles of DOS provides a powerful platform for medicinal chemistry research. researchgate.net

Utilization in Flow Chemistry and Microreactor Technologies

The application of flow chemistry and microreactor technologies to the synthesis of "this compound" and its derivatives represents a significant advancement in process safety and efficiency. While specific research focusing exclusively on the continuous synthesis of "this compound" is not extensively documented, the principles and methodologies are well-established for the broader class of tetrazole compounds. bohrium.comacs.orgscispace.com These technologies offer precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates often involved in tetrazole synthesis. scispace.comnih.gov

Continuous flow processing is particularly advantageous for tetrazole synthesis due to the often hazardous and explosive nature of the reagents and intermediates, such as azides and hydrazoic acid. scispace.com By performing these reactions in a continuous stream within a microreactor, the volume of hazardous material at any given time is minimized, significantly reducing the risk of thermal runaways or explosive decomposition. scispace.com This approach allows for the use of elevated temperatures and pressures, which can dramatically accelerate reaction rates and improve yields, conditions that would be unsafe to implement in traditional batch reactors. beilstein-journals.org

The synthesis of 5-substituted 1H-tetrazoles, which are structurally related to the tetrazole core of "this compound", has been successfully demonstrated in continuous flow systems. acs.orgresearchgate.net These processes often involve the [3+2] cycloaddition of nitriles with an azide (B81097) source. For instance, a continuous flow process for the synthesis of 5-substituted 1H-tetrazoles has been developed using a polymer-supported triorganotin azide, which is generated in situ and immobilized in a packed-bed reactor. This method is not only rapid, with residence times as short as 7.5 to 15 minutes, but also minimizes the contamination of the product with toxic tin residues. acs.orgresearchgate.net

Microreactors, with their high surface-area-to-volume ratio, provide exceptional control over reaction temperature, which is crucial for managing the highly exothermic nature of many tetrazole-forming reactions. beilstein-journals.org This precise temperature control helps to minimize the formation of byproducts and decomposition products. beilstein-journals.org Furthermore, the rapid mixing achievable in microreactors ensures homogeneous reaction conditions, leading to more consistent product quality and higher yields. beilstein-journals.org

The potential for multi-step continuous flow synthesis involving tetrazole derivatives is also a significant area of development. unimi.itflinders.edu.au This involves linking multiple reactor units in sequence to perform a series of reactions without the need for isolating and purifying intermediates. Such integrated systems can streamline the synthesis of complex molecules, reduce waste, and lower production costs. flinders.edu.au

The table below outlines key parameters and findings from representative studies on the flow synthesis of tetrazole derivatives, which can be extrapolated to the potential synthesis of "this compound".

| Product Type | Reactor System | Key Findings | Reference |

| 5-Substituted 1H-Tetrazoles | Packed-bed reactor with polymer-supported triorganotin azide | Fast reaction times (7.5-15 min), low tin residue (<5 ppm) | acs.orgresearchgate.net |

| 5-Substituted Tetrazoles | Coiled PFA tubing reactor | Safe and efficient synthesis at elevated temperatures (190 °C), high product output (up to 116 g/day ) | scispace.com |

| 5-Substituted-1H-tetrazoles | High-temperature continuous flow reactor | Enables reactions at up to 260 °C, but can lead to decomposition products depending on the substrate and solvent system | beilstein-journals.org |

In the context of "this compound", flow chemistry could be employed for both its synthesis and subsequent functionalization. For instance, the alkylation of a pre-formed tetrazole ring with methyl chloroacetate (B1199739) could be performed in a continuous flow setup to improve selectivity and yield of the desired N2-isomer. The enhanced control over stoichiometry and temperature in a microreactor would be beneficial in minimizing the formation of the N1-isomer.

Future Research Directions and Emerging Paradigms in Methyl 2h Tetrazol 2 Ylacetate Chemistry

Development of Novel Catalytic Systems for Methyl 2H-tetrazol-2-ylacetate Transformations

The development of efficient and selective catalytic systems is paramount for unlocking the full synthetic potential of this compound. Future research will likely focus on moving beyond traditional stoichiometric reagents towards more sustainable and versatile catalytic methods.

One promising area is the application of nanomaterial-based catalysts . These materials offer high surface-area-to-volume ratios and can be readily functionalized to tune their catalytic activity. nih.govrsc.org For instance, magnetic nanoparticles (e.g., Fe₃O₄-based) could serve as recoverable supports for catalytically active metals, facilitating environmentally benign transformations and easy separation from the reaction mixture. nih.gov The development of such catalysts could enable efficient functionalization of the tetrazole ring or the acetate (B1210297) side chain under milder conditions. nih.govrsc.org

Transition metal complexes are also set to play a continuing role. Research into first-row transition metals, such as cobalt, offers a cost-effective and sustainable alternative to precious metal catalysts. acs.org A cobalt(II) complex with a tetradentate ligand has shown efficiency in the [3+2] cycloaddition for forming 5-substituted 1H-tetrazoles, a methodology that could be adapted for transformations involving the this compound core. acs.org

Furthermore, the advent of photocatalysis opens new avenues for activating this compound. ims.ac.jp Novel organic photocatalysts, such as diazabenzacenaphthenium (N-BAP) derivatives, could facilitate multi-electron transfer processes under visible light irradiation, enabling unprecedented transformations that are difficult to achieve with conventional thermal methods. ims.ac.jp

A summary of potential catalytic systems for future investigation is presented in Table 1.

Table 1: Emerging Catalytic Systems for this compound Transformations| Catalyst Type | Specific Example | Potential Transformation | Advantages |

|---|---|---|---|

| Nanocatalyst | Fe₃O₄@MCM-41@Cu-P2C nih.gov | C-H functionalization of the acetate group | High efficiency, magnetic recoverability, reusability. nih.gov |

| Transition Metal Complex | Cobalt(II) complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine acs.org | Modification of the tetrazole ring via cycloaddition reactions | Use of earth-abundant metals, homogeneous catalysis. acs.org |

| Photocatalyst | Diazabenzacenaphthenium (N-BAP) ims.ac.jp | Reductive or oxidative functionalization of the ester or tetrazole moiety | Visible-light driven, enables multi-electron transfers. ims.ac.jp |

| Heterogeneous Acid | Amberlyst-15 dergipark.org.tr | Catalysis of addition reactions to the acetate carbonyl | Solid catalyst, easy separation, potential for flow chemistry. dergipark.org.tr |

Exploration of Photochemical and Electrochemical Reactivity of this compound

The response of this compound to light and electric current is a largely unexplored frontier that holds significant promise for novel synthetic applications.

Photochemical transformations of tetrazole derivatives typically involve the cleavage of the heterocyclic ring upon UV irradiation, leading to the extrusion of molecular nitrogen. researchgate.netnih.gov This process can generate highly reactive intermediates, such as nitrilimines, which can be trapped or undergo further reactions to form a variety of other nitrogen-containing heterocycles. researchgate.netuc.pt For this compound, photolysis could lead to the formation of a nitrilimine intermediate that could be exploited in cycloaddition reactions or intramolecular rearrangements, providing access to complex molecular architectures. researchgate.netnih.gov The wavelength of irradiation can be a tool for selectivity, potentially allowing for different reaction pathways to be favored. uc.pt The photophysical properties of tetrazoles can be tuned through synthetic modifications, suggesting that derivatives of this compound could be designed for specific photochemical applications, such as light-induced conjugation. uzh.ch

Electrochemical methods offer a green and powerful alternative for driving chemical reactions. researchgate.netrsc.org Electrosynthesis can precisely control reactivity and selectivity by tuning the applied potential, often avoiding the need for harsh chemical oxidants or reductants. nih.gov For instance, an electrochemical [3+2] cycloaddition of azides with hydrazones has been developed for tetrazole synthesis, a strategy that could be reversed or adapted for the functionalization of the this compound ring. researchgate.netrsc.org Furthermore, electrochemical multicomponent reactions (e-MCR) could enable the direct C-H tetrazolation of substrates using acetonitrile (B52724) and an azide (B81097) source, a paradigm that could be explored for derivatizing the acetate moiety of this compound. nih.govresearchgate.net

Integration of Machine Learning and AI in Predicting this compound Reactivity and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of accelerating discovery by predicting reaction outcomes, planning synthetic routes, and identifying novel compounds with desired properties. numberanalytics.comnumberanalytics.comresearchgate.net

For this compound, ML models can be trained on existing and future experimental data to predict its reactivity under various conditions. nih.govrsc.org By analyzing vast datasets of chemical reactions, these algorithms can identify subtle patterns and correlations that may not be apparent to human researchers, thereby predicting the most effective catalysts, solvents, and reaction conditions for a desired transformation. acs.orgsioc-journal.cn This is particularly valuable for complex heterocyclic systems where reactivity can be non-intuitive. numberanalytics.com

Sustainable Chemistry Approaches for this compound Production and Utilization

The principles of green chemistry are increasingly guiding the development of synthetic methodologies. Future research on this compound will undoubtedly prioritize sustainability.

A key focus will be the use of environmentally benign catalytic systems , such as the recyclable nanomaterials discussed previously. nih.govrsc.org These catalysts minimize waste by allowing for easy separation and reuse over multiple reaction cycles. nih.govresearchgate.net Another approach is the use of multicomponent reactions (MCRs) , which enhance atom economy by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification procedures. benthamdirect.com The development of an MCR strategy for the synthesis or functionalization of this compound would represent a significant advance in sustainability. benthamdirect.comrsc.org

The choice of solvent is also critical. Research into using greener solvents, such as polyethylene (B3416737) glycol (PEG) or even water, is a major trend in tetrazole synthesis. researchgate.net Developing reaction conditions where this compound can be synthesized or transformed in such media would drastically reduce the environmental footprint of its chemistry. mdpi.com

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions Involving this compound

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques that allow for the real-time, in situ monitoring of chemical reactions provide an unparalleled window into these processes.

Techniques such as in situ Raman and infrared (IR) spectroscopy can track the concentration of reactants, products, and even transient intermediates as a reaction progresses. beilstein-journals.orgacs.org Applying these methods to reactions of this compound would allow for the direct observation of mechanistic pathways, such as the formation of proposed nitrilimine intermediates in photochemical reactions or the coordination of the tetrazole to a metal catalyst. beilstein-journals.orgresearchgate.net This data is invaluable for confirming proposed mechanisms and for rapidly optimizing reaction conditions like temperature, pressure, and catalyst loading to maximize yield and minimize side products. researchgate.net For example, in situ monitoring has been used to gain direct insight into the pathways of mechanochemical copper-catalyzed click reactions. beilstein-journals.org

Computational-Experimental Synergy in Elucidating Complex Mechanisms of this compound Chemistry

The synergy between computational modeling and experimental investigation has become a powerful paradigm in modern chemistry. nd.edu This integrated approach is particularly well-suited for unraveling the complex reaction mechanisms often encountered in heterocyclic chemistry.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity and stereoselectivity of reactions involving this compound. rsc.orgacs.org For example, DFT calculations have been used to study the mechanism of tetrazole formation from nitriles and azides, revealing a previously unsuspected nitrile activation step. acs.org Such computational insights can guide experimental design by identifying the most plausible reaction mechanisms and suggesting conditions that would favor a desired outcome. rsc.org

Conversely, experimental results provide crucial benchmarks for validating and refining computational models. nd.edu When experimental observations diverge from computational predictions, it often points to a more complex reality, prompting further investigation on both fronts. This iterative cycle of prediction, experimentation, and refinement accelerates the pace of discovery and leads to a more profound and accurate understanding of the chemical system. nd.edu

Table 2 illustrates how computational and experimental techniques can be synergistically applied to study the chemistry of this compound.

Table 2: Synergy Between Computational and Experimental Techniques| Research Question | Computational Technique | Experimental Technique | Expected Outcome |

|---|---|---|---|

| Reaction Mechanism | Density Functional Theory (DFT) to map potential energy surfaces. rsc.orgacs.org | In situ IR/Raman spectroscopy to monitor species over time. beilstein-journals.orgacs.org | Elucidation of the step-by-step pathway, identification of rate-determining steps and intermediates. |

| Catalyst Selectivity | Molecular Mechanics (MM) or DFT to model substrate-catalyst interactions. numberanalytics.com | Screening of catalyst libraries and kinetic analysis. acs.orgdergipark.org.tr | Rational design of catalysts with enhanced selectivity for specific transformations. |

| Photochemical Pathway | Time-Dependent DFT (TD-DFT) to simulate excited states. | Matrix isolation spectroscopy or laser flash photolysis to detect reactive intermediates. researchgate.netuc.pt | Understanding the fate of the molecule after light absorption and identifying key photo-products. |

| Predicting Novel Reactions | AI/ML algorithms trained on reaction databases. numberanalytics.comengineering.org.cn | High-throughput experimentation (HTE) to validate predictions. | Discovery of new, non-intuitive transformations for this compound. |

Conclusion: Synthesis, Reactivity, and Future Prospects of Methyl 2h Tetrazol 2 Ylacetate in Academic Research

Summary of Key Methodologies and Findings

The synthesis of methyl 2H-tetrazol-2-ylacetate and its derivatives is primarily achieved through the alkylation of a pre-formed tetrazole ring. A common method involves the reaction of a 5-substituted-2H-tetrazole with an appropriate haloacetate ester, such as methyl 2-bromoacetate, in the presence of a base like potassium carbonate in a suitable solvent like acetonitrile (B52724). nih.gov This approach allows for the introduction of the acetate (B1210297) moiety at the N2 position of the tetrazole ring. The formation of the 2,5-disubstituted tetrazole is often favored over the 1,5-isomer. organic-chemistry.org

The reactivity of the tetrazole core in this compound is influenced by its high nitrogen content and the nature of the substituents. numberanalytics.com The tetrazole ring itself can participate in various reactions. For instance, 2-alkyl-2H-tetrazol-5-ylhydrazones, which are related structures, have shown reactivity towards electrophiles like bromine, leading to the formation of hydrazidic bromides. rsc.org Furthermore, the acetate portion of the molecule can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid. prepchem.com

Spectroscopic analysis is crucial for the characterization of this compound and its derivatives. In the 1H NMR spectrum of a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, the methylene (B1212753) protons of the acetate group appear as a singlet around 5.51 ppm, and the methyl protons of the ester also present as a singlet at approximately 3.85 ppm. nih.gov The 13C NMR spectrum shows characteristic signals for the carbonyl carbon of the ester and the carbon atom of the tetrazole ring. nih.gov For instance, in methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, these signals appear at 165.06 ppm and 164.68 ppm, respectively. nih.gov Infrared (IR) spectroscopy can identify the carbonyl (C=O) stretching vibration of the ester group, typically observed around 1680 cm-1. docbrown.info Mass spectrometry can be used to confirm the molecular weight and fragmentation patterns of these compounds. mdpi.com

Table 1: Spectroscopic Data for a Representative this compound Derivative

| Spectroscopic Technique | Key Features and Observed Values |

| 1H NMR | Methylene protons (CH2) singlet at ~5.51 ppm; Methyl protons (CH3) singlet at ~3.85 ppm. nih.gov |

| 13C NMR | Carbonyl carbon (C=O) at ~165.06 ppm; Tetrazole ring carbon at ~164.68 ppm. nih.gov |

| IR Spectroscopy | Carbonyl (C=O) stretching vibration around 1680 cm-1. docbrown.info |

| Mass Spectrometry | Provides information on molecular weight and fragmentation. mdpi.com |

Outstanding Questions and Challenges in this compound Research

Despite the existing knowledge, several challenges and unanswered questions remain in the field of this compound research. A primary challenge lies in the development of more efficient and scalable synthetic methods. numberanalytics.com While alkylation is a common route, issues such as regioselectivity between the N1 and N2 positions of the tetrazole ring can lead to mixtures of isomers, requiring tedious purification steps. nih.gov The development of highly regioselective synthetic strategies is therefore a significant area for future research.